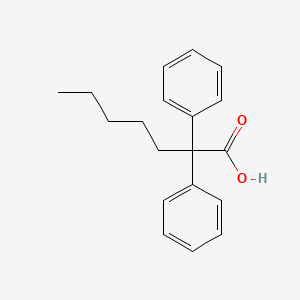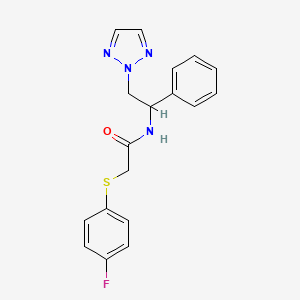
2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a compound that belongs to the class of thioacetamide derivatives. It has been synthesized using various methods and has been found to have potential applications in scientific research.
Aplicaciones Científicas De Investigación
Radiosynthesis and Herbicide Research
The compound has been utilized in the field of radiosynthesis. For instance, Latli and Casida (1995) discussed the synthesis of related chloroacetanilide herbicides and dichloroacetamide safeners, which are important for studying metabolism and action mechanisms of these herbicides (Latli & Casida, 1995).
Inhibitory Activity Against Tyrosinase
Hassan et al. (2022) synthesized a series of triazole-based compounds, similar in structure to the compound , and found that they demonstrate inhibitory activity against mushroom tyrosinase. This suggests potential applications in inhibiting melanogenesis (Hassan et al., 2022).
Anti-Cancer Applications
Riadi et al. (2021) explored a derivative of this compound, noting its potent cytotoxic activity against several human cancer cell lines, indicating potential anti-cancer applications (Riadi et al., 2021).
Antifungal and Apoptotic Effects
Çavușoğlu, Yurttaş, and Cantürk (2018) synthesized triazole-oxadiazole compounds, showing potent antifungal and apoptotic effects against various Candida species, highlighting the compound's potential in antifungal applications (Çavușoğlu et al., 2018).
Antibacterial and Antifungal Activities
MahyavanshiJyotindra et al. (2011) focused on derivatives of triazole compounds, including those similar to the compound , for their antibacterial and antifungal properties, suggesting a broad spectrum of antimicrobial applications (MahyavanshiJyotindra et al., 2011).
Radioligand Imaging
Dollé et al. (2008) discussed the use of similar compounds in radioligand imaging, particularly for PET (positron emission tomography), indicating its potential in medical imaging and diagnostics (Dollé et al., 2008).
Crystal Structure Analysis
Nagaraju et al. (2018) reported on the crystal structure of a similar compound, contributing to material science and pharmaceutical applications through structural insights (Nagaraju et al., 2018).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c19-15-6-8-16(9-7-15)25-13-18(24)22-17(12-23-20-10-11-21-23)14-4-2-1-3-5-14/h1-11,17H,12-13H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMGSPVBSKUUCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

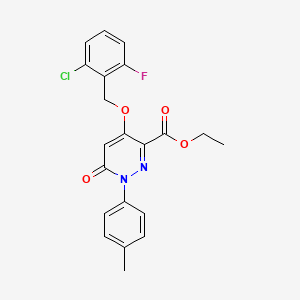
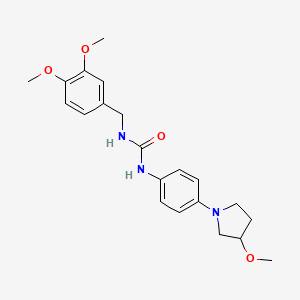
![1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2387575.png)
![3-Methyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2387576.png)
![5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2387579.png)
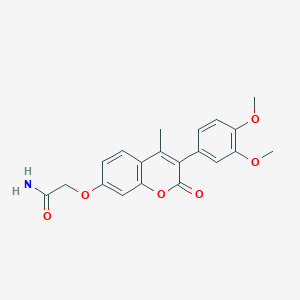

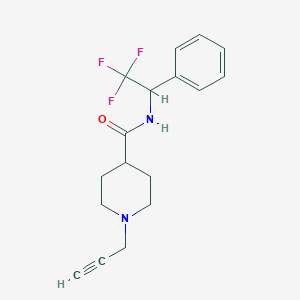
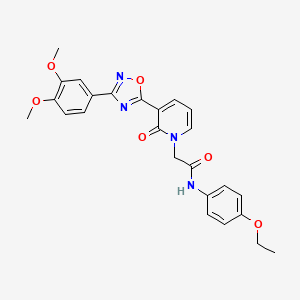
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2387585.png)
![1,7-Dimethyl-3-(1-methyl-2-oxopropyl)-8-(phenylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2387586.png)
![1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2387589.png)
![2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B2387590.png)
